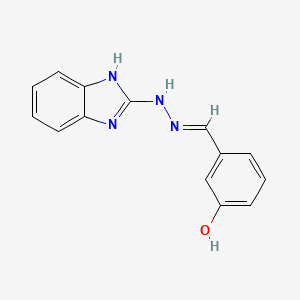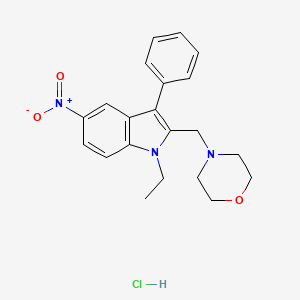
3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
Übersicht
Beschreibung
3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, also known as HBH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HBH belongs to the class of hydrazones and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone varies depending on the application. In cancer research, this compound induces apoptosis by targeting the mitochondria and activating the caspase pathway. The disruption of the cell cycle and prevention of DNA synthesis also contribute to the inhibition of cancer cell growth.
In anti-inflammatory research, this compound inhibits the production of pro-inflammatory cytokines by suppressing NF-κB activation. The reduction of ROS and lipid peroxidation also contributes to the anti-inflammatory effect.
In anti-viral research, this compound inhibits viral replication by disrupting viral envelope proteins and preventing viral entry and replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In cancer research, this compound induces apoptosis in cancer cells and inhibits cancer cell growth. In anti-inflammatory research, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing ROS and lipid peroxidation. In anti-viral research, this compound inhibits viral replication and prevents viral entry.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is its potential therapeutic properties in various fields of research. Its ability to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication makes it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone research. In cancer research, further studies are needed to determine the efficacy of this compound in vivo and its potential as a chemotherapeutic agent. In anti-inflammatory research, studies are needed to determine the optimal dosage and toxicity of this compound and its potential as an anti-inflammatory agent. In anti-viral research, further studies are needed to determine the mechanism of action of this compound and its potential as an antiviral agent. Overall, this compound has shown promising potential in various fields of research and further studies are needed to determine its full therapeutic potential.
Wissenschaftliche Forschungsanwendungen
3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been studied for its potential therapeutic properties in various fields of research. In cancer research, this compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria and activating the caspase pathway. In addition, this compound has been found to inhibit the growth of cancer cells by disrupting the cell cycle and preventing DNA synthesis.
In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is thought to occur through the suppression of NF-κB activation. Furthermore, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the inflammatory response.
In anti-viral research, this compound has been shown to inhibit the replication of various viruses such as HIV, HCV, and HSV-1. The mechanism of action is thought to involve the inhibition of viral entry and replication through the disruption of viral envelope proteins.
Eigenschaften
IUPAC Name |
3-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-11-5-3-4-10(8-11)9-15-18-14-16-12-6-1-2-7-13(12)17-14/h1-9,19H,(H2,16,17,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBDTCVXSVQPSR-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B3908740.png)
![N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3908752.png)
![N'-(2-chlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3908764.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3908771.png)

![butyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B3908786.png)
![3-[(2-amino-5-nitrophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3908791.png)
![propyl 4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3908799.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908801.png)
![3,11-di-2-furyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3908805.png)
![N'-(4-chlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3908809.png)
![3-[1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-1,3-oxazolidin-2-ylidene)propanenitrile](/img/structure/B3908830.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908833.png)
